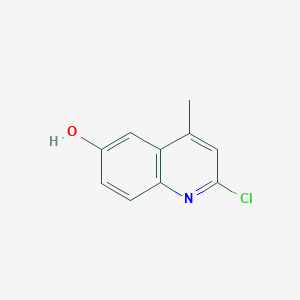

2-Chloro-4-methyl-quinolin-6-ol

Description

Significance of Quinoline (B57606) Derivatives in Chemical and Biological Sciences

Overview of Heterocyclic Compounds in Organic Synthesis and Medicinal Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, represent a vast and diverse class of organic compounds. openaccessjournals.com Their unique physicochemical properties, conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur, make them indispensable in numerous scientific fields. openaccessjournals.comuou.ac.in In organic synthesis, heterocycles serve as versatile building blocks for constructing complex molecular architectures. openaccessjournals.com Their importance is particularly pronounced in medicinal chemistry, where a significant majority of pharmaceutical agents incorporate heterocyclic rings. These structures are fundamental components of many biologically active molecules, including vitamins, hormones, and antibiotics. The ability of chemists to modify and functionalize heterocyclic rings allows for the fine-tuning of a molecule's biological activity, making them a central focus in the development of new drugs. openaccessjournals.com

Role of the Quinoline Scaffold in Drug Discovery and Development

Within the extensive family of heterocyclic compounds, the quinoline scaffold holds a privileged status in drug discovery and development. tandfonline.comnih.gov Quinoline, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a structural motif found in a wide array of natural products and synthetic drugs. researchgate.netresearchgate.net Its synthetic versatility allows for the creation of a large number of derivatives with diverse biological activities. nih.gov The quinoline core is present in numerous approved drugs, including antimalarials like chloroquine (B1663885), antibacterials such as ciprofloxacin, and anticancer agents like topotecan. researchgate.netrsc.org The proven effectiveness and "druggability" of quinoline-based compounds have solidified their importance as a foundational structure in modern medicinal chemistry, with many candidates currently under clinical investigation for various diseases. tandfonline.comresearchgate.netbenthamdirect.com

Research Rationale for 2-Chloro-4-methyl-quinolin-6-ol

Unique Structural Features and Synthetic Interest

The specific compound, this compound, presents a unique combination of functional groups that makes it a subject of synthetic interest. Its molecular formula is C₁₀H₈ClNO and it has a molecular weight of 193.63 g/mol . scbt.com The quinoline core is substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 6-position. This arrangement of substituents offers multiple reactive sites for further chemical transformations, allowing for the synthesis of a diverse library of related compounds. The presence of the chloro, methyl, and hydroxyl groups influences the electronic properties and reactivity of the quinoline ring system, providing a platform for exploring various synthetic methodologies.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 2-chloro-4-methyl-6-quinolinol |

| InChI Code | 1S/C10H8ClNO/c1-6-4-10(11)12-9-3-2-7(13)5-8(6)9/h2-5,13H,1H3 |

| InChI Key | QXJYCJKEMJEVDS-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Emerging Biological Relevance and Therapeutic Potential within the Quinoline Class

The therapeutic potential of quinoline derivatives is vast and well-documented, with activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory. benthamdirect.comnih.govnih.govbenthamscience.com The specific biological relevance of this compound is an area of ongoing research. However, the presence of the quinoline scaffold itself suggests potential for biological activity. For instance, various substituted quinolines have been investigated for their ability to inhibit enzymes like EGFR and VEGFR-2, which are key targets in cancer therapy. nih.gov Furthermore, derivatives of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol have shown promise as antimycobacterial agents. nih.gov The unique substitution pattern of this compound could lead to novel interactions with biological targets, making it a compound of interest for screening in various disease models. The exploration of its biological activities contributes to the broader understanding of structure-activity relationships within the quinoline class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-10(11)12-9-3-2-7(13)5-8(6)9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJYCJKEMJEVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354204 | |

| Record name | 2-Chloro-4-methyl-quinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41957-91-9 | |

| Record name | 2-Chloro-4-methyl-quinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Methyl Quinolin 6 Ol

Established Synthetic Routes for the Quinoline (B57606) Core

The formation of the fundamental quinoline ring system is achievable through several classical name reactions, each offering distinct advantages in terms of starting materials and substitution patterns.

The Conrad-Limpach synthesis is a well-established method for producing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization to form the quinoline ring. wikipedia.orgresearchgate.net The classical approach often requires high temperatures for the cyclization step. nih.gov However, modifications using high-boiling inert solvents like mineral oil can significantly improve yields. wikipedia.org While the product is often depicted as the enol form (4-hydroxyquinoline), it is believed that the keto form (4-quinolone) is the predominant tautomer. wikipedia.org

For the synthesis of a precursor to 2-Chloro-4-methyl-quinolin-6-ol, a substituted aniline (B41778) such as 4-aminophenol (B1666318) would be reacted with a β-ketoester like ethyl acetoacetate. This would be followed by cyclization to yield 6-hydroxy-4-methylquinolin-2(1H)-one.

A study on the synthesis of a 4-hydroxyquinoline (B1666331) derivative identified that the yield of the Conrad-Limpach thermal cyclization generally improves with higher-boiling solvents. nih.gov Several alternative, inexpensive solvents such as 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol (B90309) were found to be effective for large-scale preparations. nih.gov

The Friedländer synthesis provides a direct route to quinolines by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. thieme-connect.comwikipedia.org The reaction is typically catalyzed by acids or bases and is believed to proceed through the formation of a Schiff base followed by an internal aldol (B89426) condensation. thieme-connect.comorganic-chemistry.org A variation of this method involves the reaction of ortho-lithiated N-acylanilines with masked malonic aldehyde derivatives, followed by acid-induced cyclization. thieme-connect.com

To form the core of this compound, one could envision reacting 2-amino-5-hydroxyacetophenone with a compound like acetone (B3395972) or an equivalent α-methylene ketone. The Friedländer reaction is widely used for synthesizing substituted quinolines, which are important intermediates in the pharmaceutical industry. researchgate.net One-pot approaches have been developed to streamline the synthesis of substituted quinolines. researchgate.netbenthamdirect.com

There are two primary proposed mechanisms for the Friedländer synthesis. The first involves an initial aldol addition, followed by dehydration and then cyclization through imine formation. The second, more commonly accepted mechanism for base-catalyzed reactions, begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring system. wikipedia.org

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps. While direct one-pot syntheses involving diazotization and reduction for this specific quinolinol are not extensively detailed in the provided context, related methodologies for other heterocyclic systems exist. For instance, a one-pot synthesis of quinolin-4(1H)-one derivatives has been developed through a sequential Michael addition-elimination and palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org

In a different context, a one-pot difunctionalization of aryldiazonium salts has been used to synthesize para-azophenols. nih.gov This process involves the reaction of a diazonium salt to form a phenol (B47542) species, which then undergoes an electrophilic aromatic substitution with another diazonium salt. nih.gov While not a direct synthesis of the quinoline core, this demonstrates the utility of diazonium salts in one-pot functionalization reactions.

A hypothetical one-pot strategy for a precursor to this compound could involve the diazotization of an appropriate aminobenzene derivative, followed by a coupling reaction and subsequent cyclization and reduction steps within the same reaction vessel.

Introduction and Functionalization of Substituents

Once the quinoline core is established, the next critical step is the introduction of the chloro substituent at the C2 position.

The conversion of a hydroxyl or keto group at the C2 position of the quinoline ring to a chloro group is a common and crucial transformation.

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the regioselective chlorination of quinolinones at the C2 and C4 positions. For instance, the treatment of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphorus oxychloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from the corresponding quinolin-4-ol using phosphorus oxychloride. atlantis-press.comresearchgate.net

The precursor, 6-hydroxy-4-methylquinolin-2(1H)-one, synthesized via methods like the Conrad-Limpach reaction, can be treated with phosphorus oxychloride to introduce the chlorine atom at the C2 position, yielding the target compound, this compound. It is important to note that if the C4 position also contains a hydroxyl group, it is likely to be chlorinated as well. Selective hydrolysis can then be employed to revert the C4-chloro group back to a hydroxyl or quinolone, if necessary. For example, acid hydrolysis of 2,4-dichloro-8-methylquinoline using dichloroacetic acid selectively furnishes 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com

Methyl Group Introduction at the C4 Position

The installation of a methyl group at the C4 position of the quinoline nucleus is a common transformation that can be achieved through several classic named reactions. These methods typically involve the reaction of an aniline derivative with a carbonyl compound.

One of the most prominent methods is the Doebner-von Miller reaction . wikipedia.orgsynarchive.com This reaction synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org To obtain a 4-methylquinoline (B147181), an aniline can be reacted with an α,β-unsaturated ketone like methyl vinyl ketone under acidic conditions. The reaction proceeds through a conjugate addition of the aniline to the unsaturated ketone, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.orgnih.gov The reaction is catalyzed by acids such as hydrochloric acid, p-toluenesulfonic acid, or Lewis acids. wikipedia.orgiipseries.org

Another versatile method is the Combes quinoline synthesis , which involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.orgyoutube.com For the synthesis of a 4-methylquinoline, an aniline would be reacted with acetylacetone (B45752) (pentane-2,4-dione). The reaction forms a Schiff base intermediate which then undergoes an acid-catalyzed ring closure to yield the substituted quinoline. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the substituents on the aniline and the diketone. wikipedia.org

These classical methods provide robust routes to 4-methylquinoline scaffolds, which are essential precursors for the target compound.

Hydroxyl Group Introduction at the C6 Position

Introducing a hydroxyl group at the C6 position can be accomplished either by modifying a precursor group, such as a methoxy (B1213986) group, or through methods aiming for direct hydroxylation.

A widely used and effective method for converting an aryl methoxy ether to a hydroxyl group is through demethylation using boron tribromide (BBr₃). orgsyn.orgchem-station.com This reaction is particularly useful because it proceeds under relatively mild conditions, often at room temperature or below, which helps in preserving other functional groups in the molecule. orgsyn.orgmdma.ch

The mechanism involves the strong Lewis acidic boron atom of BBr₃ coordinating to the ether oxygen. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond and formation of an alkoxydibromoborane intermediate. chem-station.com Subsequent hydrolysis of this intermediate yields the desired hydroxyl group. chem-station.com It is generally recommended to use one molar equivalent of BBr₃ for each methoxy group to be cleaved. mdma.ch This method is highly effective for the demethylation of various aryl methyl ethers. researchgate.net

For the synthesis of this compound, a precursor such as 2-chloro-6-methoxy-4-methylquinoline (B109769) would be dissolved in a suitable solvent like dichloromethane (B109758) and treated with BBr₃ at low temperature, followed by a gradual warming to room temperature.

Direct C-H hydroxylation of a quinoline ring at the C6 position is a more advanced and challenging strategy. While methods for the direct functionalization of quinoline's C-H bonds are an active area of research, selective hydroxylation often requires specific directing groups or specialized catalytic systems. nih.gov Copper-catalyzed reactions have shown promise for the direct hydroxylation of ortho C-H bonds in aromatic rings directed by a quinoline group, highlighting the potential for such transformations. nih.gov However, achieving regioselectivity at the C6 position without a directing group at an adjacent position remains a synthetic hurdle. Classical quinoline syntheses, such as the Skraup reaction, can sometimes be adapted by using appropriately substituted aniline precursors to directly install a hydroxyl group, although this may require multi-step preparation of the starting aniline.

Advanced Chemical Transformations and Derivatization

The functional groups present in this compound, particularly the C2-chloro substituent, provide handles for further molecular elaboration through various chemical reactions.

Nucleophilic Substitution Reactions

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction. youtube.comyoutube.com

The C2-chloro group can be readily displaced by a variety of nucleophiles, making it a valuable site for introducing diverse functionalities.

Reaction with Amines: Primary and secondary amines are excellent nucleophiles for the SNAr reaction with 2-chloroquinolines. youtube.com The reaction typically proceeds by heating the 2-chloroquinoline (B121035) derivative with the desired amine, sometimes in a solvent like ethanol (B145695) or isopropanol, to yield the corresponding 2-aminoquinoline (B145021) derivative. This type of reaction is fundamental in the synthesis of many biologically active compounds. The general reactivity allows for the introduction of a wide range of amino groups, from simple alkylamines to more complex aniline derivatives.

Reaction with Thiols: Similarly, thiols and their corresponding thiolates are effective nucleophiles for displacing the C2-chloro group. The reaction of a 2-chloroquinoline with a thiol, often in the presence of a base like sodium ethoxide, yields a 2-(alkylthio)- or 2-(arylthio)quinoline. mdpi.com This transformation is useful for introducing sulfur-containing moieties into the quinoline scaffold. For instance, reacting 4-chloro-8-methylquinoline-2(1H)-thione with alkyl halides results in the formation of 2-alkylthio-4-chloro-8-methylquinolines, demonstrating the utility of sulfur nucleophiles in quinoline chemistry. mdpi.com

The table below summarizes the nucleophilic substitution reactions at the C2 position of a generalized 2-chloro-4-methylquinoline (B123181) core.

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline, Benzylamine | 2-Amino-4-methylquinoline |

| Thiol | Ethanethiol, Thiophenol | 2-(Alkyl/Aryl)thio-4-methylquinoline |

Nucleophilic Aromatic Substitution at Other Halogenated Positions

While the primary focus is on the existing chloro-substituent at the C2 position, considering a hypothetical di- or poly-halogenated derivative of this compound allows for a discussion of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. In quinoline and related quinazoline (B50416) systems, the C2 and C4 positions are the most susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the heterocyclic nitrogen atom, which activates these positions.

For instance, in studies involving 2,4-dichloroquinazolines, nucleophilic attack by amines occurs preferentially at the C4 position. researchgate.netresearchgate.net This regioselectivity is attributed to the C4 carbon having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic. researchgate.netresearchgate.net Similarly, for 2,4,7-trichloroquinazoline, initial coupling reactions are observed to be most favorable at the highly electrophilic C4 position. acs.org If a second halogen were present at a position on the benzene (B151609) ring of this compound, such as C5 or C7, its reactivity towards nucleophiles would be significantly lower than the C2-chloro group unless activated by other strong electron-withdrawing groups. Therefore, in a poly-halogenated quinoline, nucleophilic substitution would likely proceed in a stepwise manner, with the C2 or C4 positions reacting first.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the this compound ring is governed by the combined directing effects of the existing substituents. The quinoline ring itself is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, which directs incoming electrophiles to the benzene ring (carbocyclic ring), primarily at positions C5 and C8. pharmaguideline.comresearchgate.net

Regioselectivity Directed by Existing Substituents (C2-Cl, C4-CH₃, C6-OH)

The regiochemical outcome of electrophilic substitution is a result of the interplay between the electronic properties of the substituents and the inherent reactivity of the quinoline nucleus.

C6-OH group: The hydroxyl group is a powerful activating, ortho-, para-directing group. It strongly activates the benzene portion of the quinoline and directs incoming electrophiles to the C5 and C7 positions.

C4-CH₃ group: The methyl group is a weakly activating, ortho-, para-directing group.

C2-Cl group: The chloro group is deactivating yet ortho-, para-directing.

Ring Nitrogen: The nitrogen atom is a strong deactivating group, primarily influencing the pyridine (B92270) ring.

Considering these factors, the C6-OH group is the dominant directing influence. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to it, which are C5 and C7. Between these two, the C5 position is generally favored. Studies on the nitration of similar hydroxyquinoline systems, such as 7-hydroxy-4-methylcoumarin (a related heterocyclic structure), show that nitration occurs at the positions ortho to the hydroxyl group. researchgate.net Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline (B1678124) also indicate that substitution occurs on the benzene ring, with the C7 position being one of the most stable products formed. researchgate.netresearchgate.netorientjchem.org

Oxidation and Reduction Reactions

The this compound molecule possesses several sites susceptible to oxidation and reduction reactions. The quinoline ring system generally exhibits high resistance to oxidation. pharmaguideline.com However, under vigorous conditions, such as with alkaline potassium permanganate, the benzene ring can be opened while leaving the pyridine ring intact. pharmaguideline.comresearchgate.net Conversely, the phenolic hydroxyl group at C6 makes the benzene ring more susceptible to oxidation, potentially forming quinone-type structures under appropriate conditions.

Reduction reactions can target either the heterocyclic pyridine ring or the carbocyclic benzene ring, depending on the reaction conditions. iust.ac.ir

Heterocyclic Ring Reduction: Catalytic hydrogenation can reduce the pyridine portion of the quinoline ring to yield a tetrahydroquinoline derivative. pharmaguideline.com

Carbocyclic Ring Reduction: Selective reduction of the benzene ring can be achieved under different conditions, for instance, using lithium in liquid ammonia. pharmaguideline.com

Furthermore, specific substituents can undergo reduction. For example, in a related quinolinone system, an azide (B81097) group was successfully reduced to an amine via a Staudinger reaction, a method noted for its mild conditions that avoid altering other sensitive parts of the molecule. researchgate.net

Coupling Reactions (e.g., Suzuki Coupling)

The C2-Cl position of this compound is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling the chloroquinoline with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. youtube.comyoutube.com The chloro group at the C2 position is particularly reactive for this transformation due to the adjacent electron-withdrawing nitrogen atom, which facilitates the initial oxidative addition step of the palladium catalyst. acs.org

The general mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

Research has demonstrated successful Suzuki couplings on various chloroquinolines. For instance, 2-chloroquinoline reacts with phenylboronic acid using a Pd/C catalyst to yield 2-phenylquinoline. acs.org The use of phosphine (B1218219) ligands is often essential for achieving good yields, especially with less reactive chloroquinolines. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling with Chloroquinolines

| Chloroquinoline Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline | Phenylboronic acid | Pd/C, PPh₃ | 2-Phenylquinoline | acs.org |

| 2-Chloropyrazine | Various arylboronic acids | Pd(II) ONO pincer complex | 2-Arylpyrazines | researchgate.net |

| 4-Chloroquinoline derivatives | Various boronic acids | Pd(PPh₃)₄ | Arylated quinolines | rsc.org |

Strategies to Overcome Steric Hindrance from Alkyl Groups (e.g., Directed Ortho-Metalation)

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In this compound, the hydroxyl group (-OH) at C6 is a potent DMG. It would direct lithiation to the C5 position. However, the C4-methyl group presents a significant steric obstacle to this process, potentially hindering the approach of the bulky organolithium base to the C5 proton.

Several strategies can be employed to overcome such steric hindrance:

Choice of Base: Using a less bulky or more reactive organolithium reagent, such as sec-butyllithium (B1581126) or tert-butyllithium, sometimes in the presence of an additive like tetramethylethylenediamine (TMEDA), can enhance reactivity and overcome steric barriers. harvard.edu

Highly Hindered Bases: In some cases, specially designed, highly hindered non-nucleophilic bases can achieve selective deprotonation where standard alkyllithiums might fail or react elsewhere. harvard.edu

Alternative Directing Groups: If the primary DMG is sterically encumbered, a different existing functional group might be leveraged. In this molecule, the C2-Cl could potentially direct lithiation to C3, although this is generally a much weaker effect than that of the hydroxyl group.

The competition between the directing power of the C6-OH and the steric bulk of the C4-CH₃ makes the outcome of DoM on this specific substrate a subject for empirical investigation.

Thiomethylation Reactions

Thiomethylation involves the introduction of a methylthio (-SCH₃) group onto the quinoline scaffold. For this compound, the most probable pathway for this transformation is a nucleophilic aromatic substitution (SNAr) at the C2 position. The C2-Cl bond is activated towards nucleophilic attack, as previously discussed.

The reaction would typically involve treating the substrate with a nucleophilic thiomethylating agent, such as sodium thiomethoxide (NaSCH₃). The thiomethoxide anion would attack the C2 carbon, displacing the chloride ion to form 2-(methylthio)-4-methyl-quinolin-6-ol. This type of transformation has been demonstrated in related systems; for example, 2-chloro-4-methylquinolines are known to react with various sulfur nucleophiles. nih.govrsc.orgresearchgate.net

Iii. Advanced Spectroscopic and Computational Characterization of 2 Chloro 4 Methyl Quinolin 6 Ol

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the characterization of novel and known chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for chemists, offering a deep look into the molecular architecture of substances like 2-Chloro-4-methyl-quinolin-6-ol.

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, ¹H and ¹³C NMR are the primary methods used for structural confirmation.

Proton NMR (¹H NMR) provides information on the hydrogen atoms within a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between neighboring protons reveals their connectivity.

In the ¹H NMR spectrum of a related compound, 5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, the aromatic protons appear as a multiplet in the range of 7.08-7.51 ppm. ualberta.ca For this compound, the protons on the quinoline (B57606) ring system and the methyl group would exhibit characteristic signals. The aromatic protons are expected to resonate in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the chloro, methyl, and hydroxyl groups. The methyl protons would appear as a singlet in the upfield region, typically around 2.5 ppm.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | ~6.8 | s |

| H5 | ~7.5 | d |

| H7 | ~7.2 | dd |

| H8 | ~7.9 | d |

| CH₃ | ~2.6 | s |

| OH | Variable | br s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For a similar quinoline derivative, 5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, the ¹³C NMR spectrum shows signals for all the carbon atoms in the molecule, with aromatic carbons appearing in the range of 116-150 ppm. ualberta.ca In the case of this compound, the carbon atoms of the quinoline ring would resonate in the aromatic region. The carbon attached to the chlorine atom (C2) would be significantly downfield due to the electronegativity of chlorine. The carbon bearing the hydroxyl group (C6) would also be shifted downfield. The methyl carbon would appear in the upfield aliphatic region.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~148 |

| C4a | ~125 |

| C5 | ~128 |

| C6 | ~155 |

| C7 | ~115 |

| C8 | ~130 |

| C8a | ~145 |

| CH₃ | ~18 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are often employed.

DEPT-135° (Distortionless Enhancement by Polarization Transfer): This experiment helps in differentiating between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. libretexts.orglibretexts.org This would be useful in confirming the presence of the methyl group and the methine protons on the quinoline ring of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other. researchgate.netlibretexts.org Cross-peaks in the COSY spectrum connect the signals of protons that are typically two or three bonds apart. This would help in establishing the connectivity of the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline core.

HETCOR (Heteronuclear Correlation): This experiment correlates the signals of directly attached protons and carbons. researchgate.netlibretexts.org A cross-peak in the HETCOR spectrum indicates a direct bond between a specific proton and a specific carbon. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. ualberta.ca

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, ions of the analyte are formed, which are then analyzed by the mass spectrometer.

For this compound, ESI-MS would be used to confirm its molecular weight. The expected molecular ion peak [M+H]⁺ would correspond to the molecular formula C₁₀H₈ClNO plus a proton. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS is invaluable for monitoring the reaction progress and identifying any intermediates, byproducts, or residual starting materials. The synthesis of quinoline derivatives often involves multiple steps where the formation of isomeric or partially reacted species is possible.

The GC component separates the components of a reaction mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, which acts as a "molecular fingerprint."

For instance, in a hypothetical synthesis of this compound, a reaction aliquot could be analyzed by GC-MS. The resulting chromatogram might show peaks corresponding to the starting materials, the final product, and potentially one or more intermediates. By analyzing the mass spectrum of an intermediate peak, researchers can deduce its structure, providing critical insight into the reaction mechanism and allowing for the optimization of reaction conditions to maximize the yield of the desired product. The identification of impurities is also crucial, as their presence can complicate purification and affect the final product's quality. ajrconline.org

Infrared (IR) Spectroscopy for Functional Group Identification

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features. The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic nature of the quinoline ring would be evidenced by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region. libretexts.orgorientjchem.org The carbon-chlorine (C-Cl) bond would show a characteristic stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. mdpi.com

A detailed assignment of the expected vibrational frequencies for this compound, based on data from similar compounds, is presented below. orientjchem.orgsigmaaldrich.comresearchgate.net

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching, H-bonded | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| C=N (quinoline) | Stretching | 1500 - 1650 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (phenol) | Stretching | 1200 - 1260 |

| C-Cl | Stretching | 600 - 800 |

This table presents expected ranges based on typical functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π-systems, such as the quinoline ring in this compound, absorb light in the UV-Vis range, promoting electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed for aromatic and heteroaromatic compounds are π→π* and n→π* transitions. libretexts.org

The quinoline scaffold gives rise to characteristic absorption bands. The n→π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom) to an anti-bonding π* orbital, are typically of lower intensity and occur at longer wavelengths compared to the π→π* transitions. The π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, are much more intense. asianpubs.orgresearchgate.net

The absorption spectrum of this compound is expected to show multiple bands characteristic of the substituted quinoline system. acs.orgresearchgate.net The exact position and intensity of these bands can be influenced by the substituents (chloro, methyl, and hydroxyl groups) and the solvent used for the analysis. researchgate.net For example, the hydroxyl group can cause a bathochromic (red) shift in the absorption maxima.

| Transition Type | Typical Wavelength Range (nm) for Quinolines | Characteristics |

| π→π | 200 - 350 | High intensity |

| n→π | > 300 | Low intensity |

This table shows typical electronic transitions for quinoline derivatives. Specific values for this compound would require experimental measurement. libretexts.orgasianpubs.org

Crystallographic Studies for Structural Elucidation

Single-Crystal X-ray Diffraction for 3D Molecular Structure and Packing Features

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one, provides insight into the type of data obtained. nih.gov To perform this analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The data is processed to generate an electron density map, from which the atomic positions can be determined and the structure refined.

Key crystallographic parameters that are determined include the crystal system, space group, and unit cell dimensions.

| Parameter | Example Value for a Related Quinoline Derivative | Description |

| Crystal System | Monoclinic | The shape of the unit cell. nih.gov |

| Space Group | P2₁/c | The symmetry elements within the unit cell. mdpi.com |

| a (Å) | 7.86728 (14) | The length of the 'a' axis of the unit cell. nih.gov |

| b (Å) | 14.7098 (3) | The length of the 'b' axis of the unit cell. nih.gov |

| c (Å) | 13.7055 (3) | The length of the 'c' axis of the unit cell. nih.gov |

| β (°) | 102.1500 (17) | The angle of the 'β' axis of the unit cell. nih.gov |

| Volume (ų) | 1550.56 (5) | The volume of the unit cell. nih.gov |

| Z | 4 | The number of molecules per unit cell. nih.gov |

Data from the crystal structure of 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. nih.gov

Analysis of Intramolecular and Intermolecular Interactions (e.g., C–H···Cl Bonding, π···π Stacking)

The crystal packing of a molecule is governed by a network of non-covalent interactions. In the case of this compound, several types of intramolecular and intermolecular interactions are expected to play a crucial role in stabilizing the crystal lattice. These interactions dictate the physical properties of the solid, such as melting point and solubility.

The hydroxyl group is a strong hydrogen bond donor and can form O-H···N hydrogen bonds with the nitrogen atom of an adjacent quinoline ring. The quinoline nitrogen can also act as a hydrogen bond acceptor. Furthermore, weaker interactions such as C-H···O and C-H···Cl hydrogen bonds are also possible. nih.govnih.gov

The planar aromatic quinoline rings are expected to participate in π-π stacking interactions, where the electron-rich π-system of one ring interacts with the π-system of a neighboring ring. nih.govnih.gov These interactions are characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. The presence of a chlorine atom also introduces the possibility of halogen bonding.

| Interaction Type | Description |

| O-H···N Hydrogen Bond | Strong interaction between the hydroxyl group and the quinoline nitrogen. |

| C-H···Cl Hydrogen Bond | Weak interaction between a carbon-bound hydrogen and the chlorine atom. |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. |

| C-H···π Interaction | Interaction between a C-H bond and the face of an aromatic ring. |

This table outlines the potential non-covalent interactions that could be present in the crystal structure of this compound.

Purity and Structural Integrity Validation Methodologies

Ensuring the purity and structural integrity of a chemical compound is of paramount importance. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a compound. sielc.com A solution of the sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis detector, records the elution of each component, generating a chromatogram. The purity of the sample is determined by the area percentage of the main peak relative to any impurity peaks. nih.gov For this compound, a reverse-phase HPLC method would likely be employed.

Mass Spectrometry (MS) provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the calculation of the elemental composition, further confirming the compound's identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. ajrconline.orgresearchgate.net The chemical shifts, coupling patterns, and integration of the peaks in the ¹H NMR spectrum can be used to piece together the structure of the molecule. The ¹³C NMR spectrum indicates the number of unique carbon atoms. The absence of impurity peaks in both spectra is a strong indicator of the sample's high purity.

By combining the data from HPLC (purity), HRMS (elemental composition), and NMR (structural confirmation), one can establish the identity, purity, and structural integrity of this compound with a high degree of confidence.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of pharmaceutical intermediates and active ingredients, including quinoline derivatives. researchgate.net For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to quantify the compound and detect any process-related impurities. researchgate.net The quality and purity of starting materials are critical to avoid unwanted side reactions and ensure the safety and efficacy of the final product. researchgate.net

The method development process involves optimizing several parameters to achieve good separation between the main compound and any potential impurities. This includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and a suitable detector (typically a UV detector set at a wavelength where the compound exhibits maximum absorbance). researchgate.net The goal is to obtain a chromatogram with a sharp, well-defined peak for "this compound" that is well-resolved from any other peaks corresponding to impurities. researchgate.net As per regulatory guidelines, impurity levels must be strictly controlled, often below a threshold of 0.1% for unknown impurities. researchgate.net

Chromatographic Purification Techniques (e.g., Column Chromatography)

Following synthesis, crude "this compound" often contains unreacted starting materials, by-products, and other impurities. Column chromatography is a fundamental and widely used purification technique to isolate the desired compound from this mixture. This method is routinely applied in the synthesis of quinoline derivatives. nih.gov

The process involves dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. Compounds with weaker interactions with the silica gel travel down the column faster, while those with stronger interactions move more slowly. By carefully selecting the eluent system, "this compound" can be effectively separated from impurities. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product, which are then combined and concentrated.

Recrystallization for High-Purity Crystal Obtention

Recrystallization is a crucial final step for purifying solid organic compounds to achieve a high degree of purity and obtain a crystalline form. For "this compound," this technique would be employed after initial purification by methods like column chromatography.

The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in much smaller concentrations, remain dissolved in the solvent. The high-purity crystals of "this compound" are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. The selection of an appropriate solvent is critical for the success of this technique.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the molecular properties of "this compound" at an atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) for Geometrical Parameters and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For quinoline derivatives, DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), have been successfully employed to determine optimized molecular geometry and electronic properties. scirp.orgdergipark.org.tr These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of "this compound" in its ground state. dergipark.org.trresearchgate.net Theoretical calculations are typically performed on a single molecule in a vacuum or using a solvent model, and the results generally show good correlation with experimental data where available. dergipark.org.tr

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-Cl | 1.75 |

| C4-C(Methyl) | 1.51 | |

| C6-O | 1.36 | |

| Bond Angle (°) | Cl-C2-N1 | 116.0 |

| C3-C4-C(Methyl) | 121.5 | |

| C5-C6-O | 118.9 | |

| Dihedral Angle (°) | C5-C6-O-H | 0.0 |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. malayajournal.orggrowingscience.com

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. growingscience.com For "this compound," DFT calculations can determine the energies of these frontier orbitals. This analysis helps to understand the molecule's electronic behavior and predict its reactivity in various chemical reactions. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Energy Gap (ΔE) | 3.90 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates.

For "this compound," molecular docking studies could be employed to explore its potential as a ligand for various biological targets. The process involves:

Preparation : Obtaining or generating the 3D structures of both the ligand ("this compound") and the target protein.

Docking Simulation : Using specialized software to systematically explore various binding poses of the ligand within the active site of the protein.

Scoring and Analysis : Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The most favorable poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These studies can provide valuable insights into the compound's potential biological activity and guide further synthetic modifications to improve binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. neliti.com For quinoline derivatives, including this compound, QSAR models are instrumental in predicting the biological activities of novel molecules, thereby prioritizing their synthesis and testing. neliti.comresearchgate.net These models are built upon the principle that the variations in the biological activity of a set of congeneric compounds are dependent on the changes in their physicochemical properties. neliti.com

The general workflow of a QSAR study on a series of quinoline derivatives would involve the following steps:

Data Set Selection: A series of quinoline compounds with a common core structure but varying substituents, including this compound, and their experimentally determined biological activities (e.g., IC₅₀ values against a specific target) are compiled.

Descriptor Calculation: A wide range of physicochemical properties, also known as descriptors, are calculated for each molecule in the series. These can include hydrophobic, electronic, and steric parameters.

Model Development: Statistical methods, such as multiple linear regression, are employed to establish a mathematical equation that relates the descriptors to the biological activity. jlu.edu.cn

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical metrics and validation techniques like leave-one-out cross-validation. jlu.edu.cn

The Hansch analysis is a classic QSAR approach that correlates the biological activity of compounds with their physicochemical parameters, such as lipophilicity (log P), electronic effects (Hammett constants, σ), and steric factors (Taft's steric parameter, Es). slideshare.netkubinyi.de The general form of a Hansch equation is:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

where C is the concentration of the compound required to produce a specific biological response, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. slideshare.net

For a hypothetical series of quinoline derivatives, including this compound, a Hansch analysis would involve measuring or calculating these descriptors and correlating them with a measured biological activity.

Hypothetical Hansch Analysis Data for a Series of Quinoline Derivatives

| Compound | Substituent (R) | log P | σ | Es | Observed log(1/C) | Predicted log(1/C) |

| This compound | -OH | 2.50 | -0.37 | -0.55 | 5.20 | 5.25 |

| Quinoline Derivative 2 | -H | 2.80 | 0.00 | 0.00 | 4.80 | 4.78 |

| Quinoline Derivative 3 | -CH₃ | 3.31 | -0.17 | -1.24 | 5.10 | 5.12 |

| Quinoline Derivative 4 | -Cl | 3.51 | 0.23 | -0.97 | 4.95 | 4.93 |

| Quinoline Derivative 5 | -NO₂ | 2.53 | 0.78 | -2.52 | 4.50 | 4.55 |

With the advancement of computational chemistry, quantum chemical descriptors have become increasingly important in QSAR studies. These descriptors are calculated using quantum mechanical methods, such as Density Functional Theory (DFT), and provide detailed information about the electronic structure of molecules. jlu.edu.cntrdizin.gov.tr For quinoline derivatives, these indices can offer deeper insights into the molecular properties governing their biological activity. trdizin.gov.tr

Commonly used quantum chemical descriptors in QSAR studies of quinoline derivatives include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.

Energy Gap (EHOMO - ELUMO): Indicates the chemical reactivity and stability of the molecule.

Dipole Moment (µ): Describes the polarity of the molecule.

Atomic Net Charges: Indicates the distribution of electron density within the molecule and can be crucial for understanding intermolecular interactions. nih.gov

Molecular Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. trdizin.gov.tr

A QSAR model for a series of quinoline derivatives could be developed using these quantum chemical descriptors.

Hypothetical Quantum Chemical Descriptors for a Series of Quinoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Predicted Activity |

| This compound | -8.95 | -1.25 | 2.8 | High |

| Quinoline Derivative 2 | -9.10 | -1.10 | 2.2 | Moderate |

| Quinoline Derivative 3 | -8.80 | -1.30 | 2.5 | High |

| Quinoline Derivative 4 | -9.25 | -1.15 | 3.1 | Moderate |

| Quinoline Derivative 5 | -9.50 | -1.05 | 4.5 | Low |

These quantum chemical descriptors have been successfully used to develop QSAR models for various biological activities of quinoline derivatives, including antimalarial, antibacterial, and anticancer activities. jlu.edu.cnnih.gov The resulting QSAR equations can guide the design of new, more potent quinoline-based therapeutic agents.

Iv. Biological and Pharmacological Investigations of 2 Chloro 4 Methyl Quinolin 6 Ol and Its Derivatives

Antimicrobial Activities

Derivatives of 2-Chloro-4-methyl-quinolin-6-ol have demonstrated notable antimicrobial properties, positioning them as candidates for the development of new anti-infective therapies.

A number of studies have highlighted the potent antibacterial effects of quinoline (B57606) derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain quinoline-2-one Schiff-base hybrids have shown significant activity against Staphylococcus aureus. nih.gov Specifically, compounds 6c, 6i, 6l, and 6o were identified as highly effective against S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.018 to 0.061 μg/mL. nih.gov Further investigations revealed that some of these derivatives also exhibited promising activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, one derivative demonstrated an MIC of 1.5 µg/mL against MRSA. nih.gov

The antibacterial spectrum of these compounds extends to Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.com Research has shown that certain novel hydrazine-based quinoline derivatives possess good antibacterial activity against E. coli. biointerfaceresearch.com Additionally, some 6-Bromoquinolin-4-ol derivatives have been tested against ESBL-producing E. coli, with one compound in particular showing high activity. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Quinoline-2-one Schiff-base hybrids (6c, 6i, 6l, 6o) | Staphylococcus aureus | MIC values ranging from 0.018 to 0.061 μg/mL | nih.gov |

| Quinolone derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC value of 1.5 µg/mL | nih.gov |

| Hydrazine-based quinoline derivatives | Escherichia coli | Good antibacterial activity | biointerfaceresearch.com |

| 6-Bromoquinolin-4-ol derivative (3e) | ESBL producing Escherichia coli | MIC of 6.25 mg and MBC of 12.5 mg | mdpi.com |

The antibacterial effects of quinolone derivatives are largely attributed to their ability to inhibit essential bacterial enzymes, namely DNA gyrase (Topoisomerase II) and Topoisomerase IV. youtube.comyoutube.comyoutube.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. youtube.comyoutube.com

DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication. youtube.comyoutube.com Quinolones bind to the complex formed between DNA gyrase and DNA, stabilizing it and leading to breaks in the DNA that are ultimately fatal to the bacterium. youtube.com This inhibition of DNA synthesis results in a bactericidal action. youtube.com

In many Gram-positive bacteria, Topoisomerase IV is the primary target for quinolones, while DNA gyrase is the secondary target. youtube.com Conversely, in most Gram-negative bacteria, DNA gyrase is the primary target. youtube.com The binding of quinolones to these enzyme-DNA complexes effectively halts the replication process and leads to cell death. youtube.comnih.gov Some quinoline-2-one derivatives have demonstrated inhibitory activity against both E. coli DNA gyrase and topoisomerase IV. nih.gov

In addition to their antibacterial prowess, certain derivatives of this compound have been investigated for their antifungal potential. niscpr.res.innih.govnih.govresearchgate.net Studies have shown that some newly synthesized quinoline derivatives exhibit good to moderate antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.gov For instance, specific quinoline derivatives have demonstrated in vitro antifungal activity that is comparable to or even higher than the standard antifungal drug fluconazole. nih.gov The structure-activity relationship of these compounds is a key area of research to optimize their antifungal efficacy. nih.gov

Anticancer and Antiproliferative Research

The quinoline nucleus is a prominent scaffold in the design of anticancer agents. Derivatives of this compound have been the focus of extensive research, revealing their cytotoxic effects on a variety of cancer cell lines and their ability to induce programmed cell death.

Numerous studies have demonstrated the potent cytotoxic effects of quinoline derivatives against a range of human cancer cell lines.

Lung Cancer: Novel quinoline derivatives have shown dose-dependent cytotoxicity in A549 lung cancer cells. dut.ac.za Another study found that a novel synthetic quinoline derivative, DFIQ, induced cell death in non-small-cell lung cancer (NSCLC) cells with IC50 values of 4.16 and 2.31 μM at 24 and 48 hours, respectively. nih.gov

Breast Cancer: Synthesized quinoline derivatives have exhibited significant cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells. researchgate.netnih.gov One study reported that a specific derivative, MC-5-2, showed the highest cytotoxicity on MDA-MB-231 cells. nih.gov Other research has identified quinoline derivatives with potent antiproliferative activity against breast cancer cells, with some compounds showing remarkable efficacy across a broad spectrum of cell lines. rsc.org

Prostate Cancer: A series of quinoline derivatives displayed potent anti-proliferative activity against the human prostatic cancer PC-3 cell line. researchgate.net Compounds 9d, 9f, and 9g were particularly effective, with GI50 values of 2.60, 2.81, and 1.29 μM, respectively. researchgate.net Another study on a synthesized aryl ester compound from quinoline-2-carboxylic acid showed potent cytotoxicity against PC3 cells with an IC50 value of 26 µg/mL. nih.gov

| Compound/Derivative | Cancer Cell Line | Cytotoxic Effect (IC50/GI50) | Reference |

|---|---|---|---|

| DFIQ | Non-small-cell lung cancer (NSCLC) | IC50 of 4.16 µM (24h), 2.31 µM (48h) | nih.gov |

| Compound 9g | Prostate cancer (PC-3) | GI50 of 1.29 µM | researchgate.net |

| Quinoline-2-carboxylic acid aryl ester | Prostate cancer (PC-3) | IC50 of 26 µg/mL | nih.gov |

| MC-5-2 | Breast cancer (MDA-MB-231) | Highest cytotoxicity among tested derivatives | nih.gov |

A key mechanism through which these quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.

Research has shown that certain quinoline derivatives can induce apoptosis in cancer cells. nih.govresearchgate.net For example, the novel derivative DFIQ was found to induce apoptotic protein cleavage and DNA damage in NSCLC cells. nih.gov Another study demonstrated that a quinoline derivative, PQ1, activates both caspase-8 and caspase-9, key proteins in the apoptotic pathway, in T47D breast cancer cells. researchgate.net Furthermore, some derivatives have been shown to induce apoptosis in prostate cancer cells. nih.govresearchgate.net

In addition to inducing apoptosis, these compounds can also modulate the cell cycle, often leading to cell cycle arrest at specific phases. For instance, a tetrahydroquinolinone derivative was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov Similarly, a quinoline-2-carboxylic acid aryl ester was shown to block the S phase of the cell cycle in PC3 prostate cancer cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating.

Interference with Cell Signaling Pathways and Proliferation Mechanisms (e.g., Kinase Inhibition)

Derivatives of the quinoline and quinazoline (B50416) core have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and proliferation. Dysregulation of kinase activity is a hallmark of many cancers, making them a key target for anticancer drug development.

One area of significant research has been the development of dual Src/Abl kinase inhibitors. While not a direct derivative, the compound N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), which contains a 2-chloro-6-methyl-phenyl moiety, has demonstrated potent inhibition of these kinases. exlibrisgroup.comnih.gov This class of compounds has shown excellent antiproliferative activity against both hematological and solid tumor cell lines. exlibrisgroup.comnih.gov For instance, compound 13 in a preclinical study was orally active in a K562 chronic myelogenous leukemia (CML) xenograft model, leading to complete tumor regressions. exlibrisgroup.comnih.gov

Furthermore, studies on 4-anilinoquinoline derivatives have revealed their potential as antitumor agents. These compounds can interact with the hydrophobic pocket of the epidermal growth factor receptor (EGFR), and the introduction of electron-donating groups on the 4-anilino moiety can enhance this interaction. nih.gov For example, novel 2-chloro-4-anilino-quinazoline derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2. nih.gov

The antiproliferative activities of 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines have been evaluated against HeLa and BGC823 cell lines. Several of these compounds displayed superior cytotoxic activities against the BGC823 cell line compared to the established drug gefitinib. nih.gov Compound 2i , an 8-methoxy-4-anilinoquinoline, showed a significant increase in antitumor activity against both HeLa and BGC-823 cells compared to gefitinib. nih.gov

Antiproliferative Activity of Selected 4-Anilinoquinoline Derivatives

| Compound | Modifications | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Gefitinib (Control) | - | HeLa | 17.12 | nih.gov |

| Gefitinib (Control) | - | BGC-823 | 19.27 | nih.gov |

| Compound 2i | 8-methoxy-4-anilinoquinoline with isopropyl on benzene (B151609) ring | HeLa | 7.15 | nih.gov |

| Compound 2i | 8-methoxy-4-anilinoquinoline with isopropyl on benzene ring | BGC-823 | 4.65 | nih.gov |

Structure-Activity Relationships (SAR) in Anticancer Analogues

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the anticancer potency of quinoline derivatives. Studies have shown that specific substitutions at various positions of the quinoline ring significantly influence their biological activity.

For 4-anilinoquinolines, the nature of the substituent on the aniline (B41778) ring is critical. The presence of electron-donating groups can enhance the inhibitory activity against EGFR. nih.gov In a series of 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines, the position and type of substituent on the aniline ring led to varying degrees of cytotoxicity. nih.gov For instance, the introduction of an isopropyl group on the benzene ring of an 8-methoxy-4-anilinoquinoline (compound 2i ) resulted in a marked increase in antitumor activity. nih.gov

In the case of 7-chloro-4-aminoquinoline-benzimidazole hybrids, the linker between the quinoline and benzimidazole (B57391) moieties, as well as substituents on the benzimidazole ring, play a crucial role in their antiproliferative effects and selectivity. The introduction of non-amidine substituents in certain derivatives resulted in higher activity against leukemia and lymphoma cell lines. nih.gov Specifically, compounds lacking a substituent at the C-5 position of the benzimidazole ring demonstrated a general increase in selectivity. nih.gov

SAR Highlights for Anticancer Quinoline Derivatives

| Quinoline Series | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| 4-Anilinoquinolines | Electron-donating groups on the aniline ring | Increased EGFR inhibition | nih.gov |

| 8-Methoxy-4-anilinoquinolines | Isopropyl group on the benzene ring | Enhanced antitumor activity against HeLa and BGC-823 cells | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Non-amidine substituents | Higher activity against leukemia and lymphoma cell lines | nih.gov |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | No substituent at C-5 of benzimidazole | Increased selectivity | nih.gov |

Antiviral Properties

Quinoline derivatives have also been investigated for their potential to combat viral infections, including HIV-1 and Hepatitis B virus (HBV).

Anti-HIV-1 Activity

The reverse transcriptase (RT) enzyme of HIV-1 is a primary target for antiretroviral therapy. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.gov

Research into quinolinonyl non-diketo acid derivatives has identified them as inhibitors of the HIV-1 RT-associated ribonuclease H (RNase H) and polymerase functions. acs.org The substitution pattern on the quinolinonyl ring is critical for activity. For example, the removal of a substituent at position 6 of the quinolinonyl ring led to a loss of activity. acs.org The most potent compounds in one study were an ester and its corresponding acid, which featured a methylnapht-1-yl group at position 6, with IC50 values of approximately 1.5 µM. acs.org

In another study, 2-phenylamino-4-phenoxyquinoline derivatives were designed as HIV-1 NNRTIs. Molecular docking studies suggested that these compounds bind to key residues in the NNRTI binding pocket, including Lys101, His235, Pro236, Tyr188, and Trp229. nih.gov The pyridinylamino substituent at the 2-position of the quinoline was found to be important for inhibitory activity. nih.gov

Inhibitory Activity of Quinoline Derivatives against HIV-1 RT

| Compound Series | Most Active Compound(s) | Key Feature | IC50 (µM) | Reference |

|---|---|---|---|---|

| Quinolinonyl Non-Diketo Acid Derivatives | 4o and 5o | Methylnapht-1-yl group at position 6 | ~1.5 | acs.org |

| 2-Phenylamino-4-phenoxyquinoline Derivatives | 6b | 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | 1.93 | nih.gov |

| 6d | 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | 1.22 | nih.gov |

A major challenge in eradicating HIV-1 is the persistence of a latent viral reservoir. nih.gov The "shock and kill" strategy aims to reactivate these latent proviruses using latency-reversing agents (LRAs), making them susceptible to immune-mediated clearance. nih.gov

One mechanism of latency involves the sequestration of the positive transcription elongation factor b (P-TEFb). nih.gov The release of P-TEFb can promote the reversal of HIV-1 latency. nih.gov While direct studies on this compound are not available, a structurally similar compound, 8-Methoxy-6-methylquinolin-4-ol (MMQO), was identified as a potential latency-reversing agent. nih.gov MMQO is thought to function as a BRD4 inhibitor, which can lead to the release of P-TEFb. nih.gov It has been shown to reactivate latent HIV-1 in vitro and ex vivo and can potentiate the effects of other LRAs like PKC activators and histone deacetylase inhibitors (HDACis). nih.gov

Histone deacetylase inhibitors are another class of LRAs that have been investigated. nih.gov Although no direct data links this compound to HDAC inhibition, the broader class of quinolines is being explored for various epigenetic modulatory effects.

Anti-Hepatitis B Virus (HBV) Activity

Quinoline derivatives have also shown promise as anti-HBV agents. nih.gov A series of 4-aryl-6-chloro-quinolin-2-ones were synthesized and evaluated for their ability to inhibit HBV antigen secretion in HepG2.2.15 cells. nih.govdocumentsdelivered.com Several of these compounds were active against the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg). nih.govdocumentsdelivered.com

In another study, novel 7-methoxy-3-heterocyclic quinolin-6-ol derivatives were synthesized and tested for their anti-HBV activities. nih.gov Several compounds in this series displayed excellent potency and selectivity against HBV, with some showing IC50 values below 5.0 µM. nih.gov The structure-activity relationship studies indicated that derivatives containing a 1,3,4-thiadiazole (B1197879) or a sulfinylmethyl group were among the most potent. nih.gov

Anti-HBV Activity of Quinoline Derivatives

| Compound Series | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| 4-Aryl-6-chloro-quinolin-2-ones | Aryl group at position 4, Chloro at position 6 | Inhibition of HBsAg and HBeAg secretion | nih.govdocumentsdelivered.com |

| 7-Methoxy-3-heterocyclic quinolin-6-ols | 1,3,4-Thiadiazole or sulfinylmethyl derivatives | Potent and selective anti-HBV activity (IC50 < 5.0 µM for some) | nih.gov |

Enhancement of HBV Enhancer Transcript Activity (ENI, EN-II)

Research into the anti-Hepatitis B virus (HBV) potential of quinoline derivatives has identified promising activity. While studies on this compound itself are not prominent, investigations into structurally related compounds have shown significant effects. A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for their anti-HBV activities. Within this series, certain compounds demonstrated potent inhibitory effects on the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg), as well as the replication of HBV DNA. Preliminary mechanistic studies suggested that a particularly active compound from this series primarily enhanced the transcript activity of HBV enhancer I (ENI) and enhancer II (EN-II).

Antimalarial Activity

The quinoline core is historically significant in the development of antimalarial drugs. mdpi.com Derivatives of this compound, particularly those sharing the 7-chloroquinoline (B30040) framework, have been a major focus of antimalarial drug discovery. These compounds are investigated for their ability to inhibit hemozoin formation, a critical process for the survival of the Plasmodium parasite within red blood cells.

Research has shown that hybrid molecules incorporating the 7-chloroquinoline scaffold can exhibit potent antimalarial effects. For instance, a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated significant inhibition of β-hematin (hemozoin) formation. mdpi.com In vivo studies using murine models infected with Plasmodium berghei further confirmed the antimalarial potential of these derivatives, with some compounds prolonging the survival time of infected mice. mdpi.comresearchgate.net Similarly, another study on SKM13 derivatives, which are based on a chloroquine (B1663885) template, showed that modifications like the inclusion of a morpholine (B109124) amide (SAM13-2HCl) could enhance efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum in vitro. parahostdis.org

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Assay/Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (4c) | β-hematin formation inhibition | 2.10 ± 0.48 µM | mdpi.comresearchgate.net |

| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (4e) | β-hematin formation inhibition | 1.81 ± 0.83 µM | mdpi.comresearchgate.net |

| Chloroquine (Reference) | β-hematin formation inhibition | 0.18 ± 0.03 µM | mdpi.com |

| SAM13-2HCl | P. falciparum 3D7 (CQ-sensitive) | 44.9 ± 9.6 nM | parahostdis.org |

| SAM13-2HCl | P. falciparum K1 (CQ-resistant) | 282.1 ± 29.5 nM | parahostdis.org |

| SKM13-2HCl | P. falciparum 3D7 (CQ-sensitive) | 53.1 ± 10.0 nM | parahostdis.org |

| SKM13-2HCl | P. falciparum K1 (CQ-resistant) | 366.1 ± 19.8 nM | parahostdis.org |

Other Pharmacological Effects

Quinoline and its derivatives have been investigated for their anti-inflammatory properties. These compounds can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. For example, a study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives revealed their potential to inhibit the release of β-glucuronidase and lysozyme (B549824) from human neutrophils. One of the most potent compounds, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone, also showed significant inhibition of TNF-α formation with an IC₅₀ value of 2.3 µM.

Further research into quinazolinone analogs, which are structurally related to quinolines, has also demonstrated anti-inflammatory effects. A series of 3-[2′-(2″-substitutedphenyl-4″-oxo-1″,3″-thiazolidin-3″-yl)phentl]-2-methyl-6-substitutedquinazolin-4-ones were synthesized and screened for their ability to reduce carrageenan-induced paw edema in rats. nih.gov The results indicated that compounds with a 4-chlorophenyl substituent on the quinazolinone moiety generally exhibited better anti-inflammatory activity. nih.gov Specifically, compound 21 from this series, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, showed the highest activity with a 32.5% inhibition of edema. nih.gov

Table 2: Anti-inflammatory Activity of Selected Quinoline and Quinazolinone Derivatives